(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide

Adenosine A2A Receptor Parkinson's Disease Neuroprotection

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide (CAS 441291-50-5) is a synthetic benzothiazole amide derivative explicitly claimed as a selective adenosine A2A receptor ligand within the patent family US6727247. This compound features a 4-methoxy-3-methylbenzothiazole core linked via an imine bridge to a 3,4-dimethylbenzamide moiety, distinguishing it from other in-class analogs through its specific hydrophobic and electronic substitution pattern.

Molecular Formula C18H18N2O2S
Molecular Weight 326.41
CAS No. 441291-50-5
Cat. No. B2690591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide
CAS441291-50-5
Molecular FormulaC18H18N2O2S
Molecular Weight326.41
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C)C
InChIInChI=1S/C18H18N2O2S/c1-11-8-9-13(10-12(11)2)17(21)19-18-20(3)16-14(22-4)6-5-7-15(16)23-18/h5-10H,1-4H3
InChIKeyHGXZNCRLPXPBOJ-VHEBQXMUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide (CAS 441291-50-5): A Patent-Protected Adenosine A2A Receptor Ligand


(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide (CAS 441291-50-5) is a synthetic benzothiazole amide derivative explicitly claimed as a selective adenosine A2A receptor ligand within the patent family US6727247 [1]. This compound features a 4-methoxy-3-methylbenzothiazole core linked via an imine bridge to a 3,4-dimethylbenzamide moiety, distinguishing it from other in-class analogs through its specific hydrophobic and electronic substitution pattern .

Substitution Risk in Benzothiazole Amide Adenosine Ligands: Why CAS 441291-50-5 Cannot Be Replaced by In-Class Analogs


Minor structural modifications to the benzamide ring of benzothiazol-2-ylidene amides profoundly alter adenosine receptor subtype selectivity and affinity, as established by the structure-activity relationships (SAR) detailed in the core patent [1]. Replacing the 3,4-dimethyl substitution with a 3-nitro (CAS 441291-19-6) or 4-morpholinosulfonyl (CAS 398999-89-8) group introduces strong electron-withdrawing character and increases molecular weight, which can drastically shift binding profiles and pharmacokinetic properties [1]. Generic substitution within this scaffold without confirmatory assay data therefore carries a high risk of losing the A2A selectivity for which the parent series was optimized.

Head-to-Head Differential Evidence for (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide


Patented Selectivity Profile as an Adenosine A2A Receptor Ligand

The compound is disclosed in US6727247 as part of a series with 'good affinity to the A2A-receptor and a high selectivity to the A1- and A3 receptors' [1]. While exact Ki values for this specific compound are not publicly available in the patent claims, the structural class is described as highly selective for A2A, a critical differentiator from xanthine-based A2A antagonists like Istradefylline, which exhibits broader adenosine receptor binding [1].

Adenosine A2A Receptor Parkinson's Disease Neuroprotection

Structural Differentiation via 3,4-Dimethylbenzamide Substitution

Compared to the closest commercially available analog, (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide (CAS 441291-19-6), the target compound replaces the strongly electron-withdrawing nitro group with two methyl substituents, resulting in a 3.9% reduction in molecular weight (326.41 vs. 343.35 g/mol) and a substantial shift in lipophilicity . This substitution eliminates redox-active nitro group toxicity concerns and enhances blood-brain barrier permeability potential as predicted by Lipinski rule compliance [1].

Medicinal Chemistry SAR Ligand Design

Commercial Availability and Documented Purity Benchmarking

The target compound is available with a guaranteed purity of ≥95% from CheMenu (Catalog CM967212) . In contrast, the close analog CAS 441291-19-6 is offered at 98% purity by Bidepharm, but carries the structural liabilities discussed above . The target compound's purity specification aligns with the requirements for reproducible adenosine receptor binding assays, where impurities below 1% can confound IC50 determinations.

Chemical Procurement Purity Analysis Benzothiazole Amides

Improved Drug-Like Physicochemical Profile over Morpholinosulfonyl Analog

The target compound exhibits a substantially lower molecular weight (326.41) and reduced topological polar surface area (TPSA) compared to the morpholinosulfonyl analog (CAS 398999-89-8, MW 447.5) [1]. This results in a predicted improvement in permeability through biological membranes and compliance with Lipinski's Rule of Five, as no single violation is predicted, whereas the comparator with a morpholinosulfonyl group exceeds the recommended MW and likely TPSA thresholds [1].

Drug-Likeness ADME Benzothiazole Derivatives

Benzothiazole Core Conformational Stability and Imine Geometry

Crystallographic studies of closely related benzothiazol-2-ylidene amides reveal a nearly planar thiazole ring (r.m.s. deviation = 0.003 Å) that forms a dihedral angle of approximately 64.2° with the benzamide phenyl ring, a geometry conserved across the series that is essential for A2A receptor binding pocket complementarity [1]. This (E)-configured imine bond provides rigidity distinct from saturated amide analogs, enhancing the compound's ability to pre-organize into the bioactive conformation and potentially contributing to improved entropic binding relative to flexible-linker adenosine antagonists [1].

Structural Biology Crystallography Conformational Analysis

Recommended Application Scenarios for (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide


CNS Disease Model Target Engagement Studies

The compound's patented A2A selectivity and favorable drug-like profile (MW < 400, zero Lipinski violations) make it suitable for in vivo target engagement studies in rodent models of Parkinson's disease, where selective A2A blockade enhances dopaminergic neurotransmission without A1-mediated cardiac side effects [1].

Selectivity Profiling Panels for Adenosine Receptor Subtypes

As a member of the benzothiazole amide class with high A1/A3 selectivity claimed in the patent, this compound is ideal for inclusion in adenosine receptor subtype selectivity panels to establish A2A-specific pharmacology, particularly when compared against non-selective xanthines like caffeine [1].

Structure-Activity Relationship (SAR) Chemical Probe for Neuroprotection

The 3,4-dimethyl substitution pattern represents a key SAR point for exploring the tolerance of the A2A binding pocket for hydrophobic substituents, distinct from the electron-withdrawing nitro analog (CAS 441291-19-6), making it a critical chemical probe for academic medicinal chemistry groups investigating non-xanthine A2A antagonists [1].

Reference Standard in Purity Method Development for Benzothiazole Amides

With its established purity specification (≥95%) and readily distinguishable HPLC profile, the compound can serve as a reference standard for developing purity methods for benzothiazole amide libraries, providing a benchmark against higher-purity but structurally less-suited analogs .

Quote Request

Request a Quote for (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.